Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
Description
Pyrimidine Ring Substitution
The 2-methoxy , 4-chloro , and 6-[(3,4,5-trimethoxyphenyl)methyl] groups are rigidly positioned, leaving no ambiguity in numbering. Altering substituent positions would result in distinct isomers, such as:
Trimethoxyphenyl Group Symmetry
The (3,4,5-trimethoxyphenyl)methyl group exhibits symmetry, with methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. This arrangement precludes positional isomerism within the aromatic moiety, as any alternative substitution pattern (e.g., 2,4,5-trimethoxy) would disrupt symmetry and require renumbering.
Conformational Flexibility
While the compound lacks structural isomers, it exhibits conformational flexibility due to:
- Rotation of the methylene bridge (-CH₂-) connecting the pyrimidine and trimethoxyphenyl groups,
- Variable dihedral angles between the pyrimidine and benzene rings, which influence molecular docking properties.
Properties
CAS No. |
123794-64-9 |
|---|---|
Molecular Formula |
C15H17ClN2O4 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3 |
InChI Key |
DRAURIOHXMXMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves several steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of a salt, often using a composite solvent.
Cyanamide Reaction: This step generates an intermediate compound.
Condensation Reaction: Under the action of a catalyst, the final product, Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-, is obtained.
Industrial production methods often involve optimizing these steps to increase yield and purity. For example, using specific solvents and catalysts can significantly improve the efficiency of the reactions.
Chemical Reactions Analysis
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position is highly reactive and can be substituted by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: This reaction can form additional rings, leading to more complex structures.
Common reagents used in these reactions include thionyl chloride, N-chlorosuccinimide, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions starting from simpler pyrimidine precursors. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to attach aryl groups to the pyrimidine core .
General Synthetic Route
- Starting Material : 4,6-Dichloro-2-methoxypyrimidine.
- Reagents : 3,4,5-trimethoxybenzyl bromide and a palladium catalyst.
- Reaction Conditions : Typically conducted in a solvent like dioxane under reflux conditions.
- Purification : The product is purified using chromatographic techniques.
This synthetic pathway allows for the strategic introduction of substituents that enhance the compound's biological activity.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on related compounds revealed that certain substituted pyrimidines showed promising cytotoxic effects against various cancer cell lines. For example, compounds derived from 4-(3,4,5-trimethoxyphenyl)thiazole pyrimidines exhibited high antiproliferative activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .
Case Study: In Vitro Evaluation
- Compound : 4-Chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-.
- Cell Lines Tested : HOP-92 (NSCLC), HCT-116 (colorectal carcinoma).
- Results :
- GI value against HOP-92: 86.28% at 10 μM.
- GI values against HCT-116 and SK-BR-3 were also promising at lower concentrations.
These findings suggest that the compound may act through mechanisms such as inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Properties
In addition to anticancer effects, certain pyrimidine derivatives have been evaluated for their antimicrobial activity. The presence of halogen and methoxy groups can enhance the lipophilicity and membrane permeability of these compounds, making them effective against various bacterial strains.
Example Findings
- Compounds similar to Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly impact antimicrobial potency.
Pharmacological Insights
The pharmacokinetic properties of pyrimidine derivatives are crucial for their development as therapeutic agents. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for several pyrimidine compounds.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate to High |
| Half-life | Varies (typically hours) |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
These parameters are essential for determining the suitable dosing regimens and potential side effects associated with new drug candidates.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
Trimethoprim (2,4-diamino substitution) demonstrates that the 3,4,5-trimethoxybenzyl group enhances binding to dihydrofolate reductase (DHFR), a target in antibacterial therapy . In contrast, the chloro and methoxy substituents in the target compound may favor hydrophobic interactions with oncology-related targets .
Piritrexim and Compound 9B highlight the role of fused pyrimidine rings (e.g., pyrido- or thiazolo-pyrimidine) in improving metabolic stability and anticancer efficacy .
The 2-amino-4-ketone analog () shows that polar substituents (NH₂, C=O) can alter solubility but may reduce membrane permeability compared to chloro/methoxy groups .
Biological Activity
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is particularly noteworthy for its potential therapeutic applications, especially in oncology. This article examines its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features a pyrimidine ring with various substitutions that enhance its biological activities. Its molecular formula is , and it has a molecular weight of approximately 324.76 g/mol . The presence of the 4-chloro and 3,4,5-trimethoxyphenyl groups is crucial for its interaction with biological targets.
Research indicates that this pyrimidine derivative exhibits significant inhibitory effects on various enzymes and receptors involved in cellular processes:
- Topoisomerase Inhibition : The compound has shown potential to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition suggests possible applications in cancer therapy where these enzymes are often overactive.
- Cell Signaling Pathways : Studies have demonstrated that it interacts with specific enzymes and receptors that are pivotal in cellular signaling pathways. This interaction can lead to therapeutic effects against certain types of cancer.
Biological Activity Data
The biological activity of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- can be summarized in the following table:
| Activity Type | IC50 Value (µM) | Target | Effect |
|---|---|---|---|
| Topoisomerase Inhibition | 15 | Topoisomerase I | Inhibitory effect on DNA replication |
| Cancer Cell Proliferation | 20 | MDA-MB-231 (breast cancer) | Significant reduction in cell viability |
| Apoptosis Induction | 25 | Various cancer cell lines | Induction of programmed cell death |
Case Studies
- In Vitro Studies on Cancer Cells :
- Mechanistic Insights :
-
Comparative Analysis with Similar Compounds :
- Comparative studies with structurally similar compounds such as 2-Chloro-4,6-dimethoxypyrimidine and 5-Methylpyrimidine showed that while these compounds also exhibit biological activity, Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- had superior efficacy against specific cancer cell lines .
Q & A
Q. Critical Factors :
- Temperature stability of intermediates (monitor via TLC/HPLC).
- Avoid exposure to moisture during chloro-group introduction to prevent hydrolysis .
Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve heavy atoms (Cl, O).
- Refinement : Apply the SHELXL program for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution constraints .
- Validation : Cross-check with SHELXPRO for hydrogen-bonding networks and torsional angles.
Q. Example Results :
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 0.07–0.80 |
| HCT116 | 0.15–1.20 |
Note : Confirm mechanism via tubulin polymerization inhibition assays .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., serum concentration, passage number of cells). For instance, discrepancies in IC50 may arise from differences in FBS% (e.g., 5% vs. 10%) .
- Structural Confirmation : Verify compound integrity via NMR (e.g., ¹H/¹³C) and HRMS post-assay to rule out degradation.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicates.
Case Study : A 0.3 μM IC50 in HepG2 cells under hypoxic conditions vs. 0.8 μM in normoxia highlights microenvironmental impacts .
Advanced: How to design analogs with enhanced microtubule inhibition?
Methodological Answer:
Q. Synthetic Pathway :
Core Modification : Substitute 4-chloro with 4-trifluoromethyl via nucleophilic aromatic substitution.
Side-Chain Optimization : Attach 1,4-benzodioxane to the pyrimidine N1 to improve solubility .
Basic: What analytical techniques confirm compound purity and identity?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- Spectroscopy :
Critical Step : Compare retention time with a certified reference standard if available.
Advanced: How to perform computational docking studies for mechanism elucidation?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite with tubulin (PDB: 1SA0) as the receptor.
- Parameters :
- Grid box centered on the colchicine-binding site (coordinates: x=15, y=20, z=25).
- Lamarckian genetic algorithm for conformational sampling.
- Validation : Overlay docked poses with crystallographic data (e.g., SHELXL-refined structures) .
Outcome : Predict binding affinity (ΔG) and hydrogen-bond interactions with β-tubulin residues (e.g., Lys254, Asn258) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
